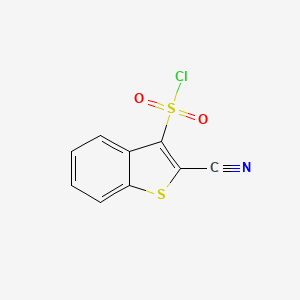
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, phenyl ring, and various functional groups would all contribute to the overall structure. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the sulfonyl group could potentially be involved in substitution or elimination reactions. The phenyl ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents.Scientific Research Applications
Anticancer and Antituberculosis Studies
A series of derivatives including (4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone were synthesized and evaluated for their anticancer and antituberculosis activities. Some derivatives exhibited significant antituberculosis and anticancer activities, highlighting the potential of these compounds in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibition for Therapeutic Applications
Compounds synthesized from piperazine derivatives, including structures related to (4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone, were screened for α-glucosidase enzyme inhibition. Some of these compounds showed considerable inhibitory activity, suggesting potential applications in therapeutic agents, especially for diseases like diabetes (Abbasi et al., 2019).
Corrosion Inhibition
A study on a compound structurally similar to (4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone demonstrated its efficacy as a corrosion inhibitor on mild steel in an acidic medium. This novel organic compound showed promising results in preventing mild steel corrosion, indicating its potential application in industrial corrosion protection (Singaravelu & Bhadusha, 2022).
Antibacterial and Biofilm Inhibition
Innovative derivatives, including those related to (4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone, were found to possess potent antibacterial efficacy and biofilm inhibition capabilities. One particular study highlighted compounds that were effective against a variety of bacterial strains and exhibited significant biofilm inhibition activities, underscoring their potential as novel antibacterial agents (Mekky & Sanad, 2020).
Histamine H3 Receptor Antagonists
Research into phenyl(piperazin-1-yl)methanones, similar in structure to (4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone, led to the identification of novel histamine H3 receptor antagonists. These compounds exhibit high affinity for the histamine H3 receptor, suggesting their utility in developing therapeutics for disorders related to wakefulness (Letavic et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory effects, suggesting potential targets could be inflammatory pathways .
Biochemical Pathways
Related compounds have been shown to impact inflammatory pathways, suggesting a potential effect on these pathways .
Result of Action
, related compounds have demonstrated anti-inflammatory and anti-nociceptive effects
Future Directions
properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-17(2)14-5-3-4-13(12-14)16(20)18-8-10-19(11-9-18)23(21,22)15-6-7-15/h3-5,12,15H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQHLVKLOMLYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine](/img/structure/B2993688.png)
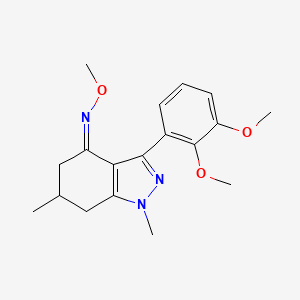
methanone](/img/structure/B2993693.png)
![(E)-2-cyano-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2993695.png)
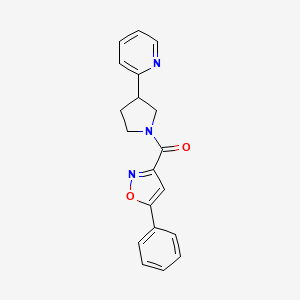
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)
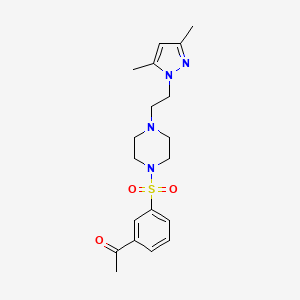


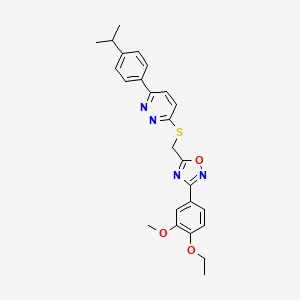
![3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2993705.png)
